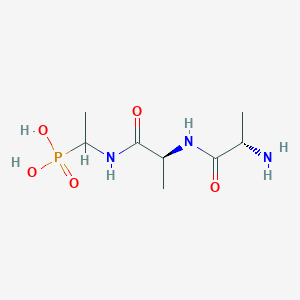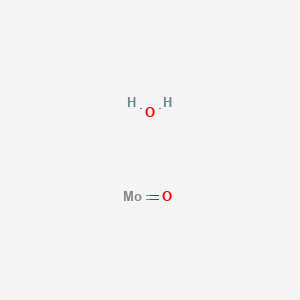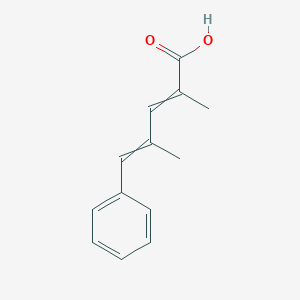
2,4-Dimethyl-5-phenylpenta-2,4-dienoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dimethyl-5-phenylpenta-2,4-dienoic acid is a chemical compound with the molecular formula C11H10O2This compound is notable for its role as a high-potency inhibitor of tyrosine kinases, which has implications in cancer research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-5-phenylpenta-2,4-dienoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of benzene with 5-phenylpenta-2,4-dienoic acid in the presence of trifluoromethanesulfonic acid. This reaction can yield products such as 5,5-diphenylpent-2-enoic acid and derivatives of tetralone and indanone, depending on the reaction conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes as those used in laboratory settings. The key is to optimize reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
2,4-Dimethyl-5-phenylpenta-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
2,4-Dimethyl-5-phenylpenta-2,4-dienoic acid has several scientific research applications:
作用机制
The mechanism of action of 2,4-Dimethyl-5-phenylpenta-2,4-dienoic acid involves its role as a tyrosine kinase inhibitor. By inhibiting these enzymes, the compound can interfere with cell signaling pathways that are crucial for cancer cell proliferation and survival. This inhibition can lead to reduced cancer cell growth and increased apoptosis .
相似化合物的比较
Similar Compounds
5-Phenylpenta-2,4-dienoic acid: Shares a similar structure but lacks the dimethyl groups.
Cinnamylidene acetic acid: Another related compound with similar inhibitory properties.
Uniqueness
2,4-Dimethyl-5-phenylpenta-2,4-dienoic acid is unique due to its specific structural features, such as the presence of dimethyl groups, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.
属性
CAS 编号 |
58550-29-1 |
|---|---|
分子式 |
C13H14O2 |
分子量 |
202.25 g/mol |
IUPAC 名称 |
2,4-dimethyl-5-phenylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C13H14O2/c1-10(8-11(2)13(14)15)9-12-6-4-3-5-7-12/h3-9H,1-2H3,(H,14,15) |
InChI 键 |
IYKLJXQYSMUBEO-UHFFFAOYSA-N |
规范 SMILES |
CC(=CC1=CC=CC=C1)C=C(C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, 2-phenyl-](/img/structure/B14607181.png)


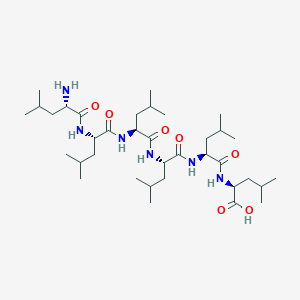

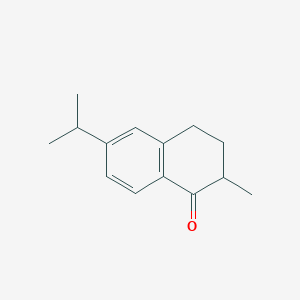
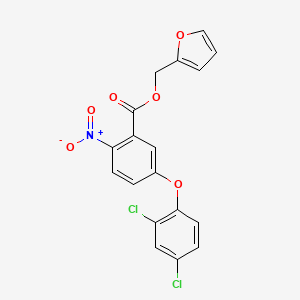

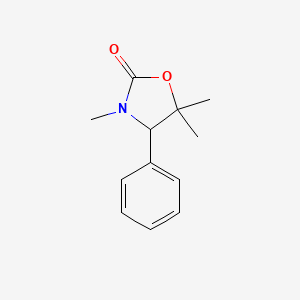
![Diethyl 2-acetyl-2-[4-(acetyloxy)non-1-yn-1-yl]nonanedioate](/img/structure/B14607225.png)
![4-[(Hexylamino)methyl]-5-[(hexylsulfanyl)methyl]-2-methylpyridin-3-OL](/img/structure/B14607226.png)
